Product packaging for 6-(2-aminoethoxy)pyridine-3-carbonitrile(Cat. No.:CAS No. 1247044-67-2)

6-(2-aminoethoxy)pyridine-3-carbonitrile

Cat. No.: B6142045
CAS No.: 1247044-67-2
M. Wt: 163.18 g/mol
InChI Key: MUAFRZCWJBGFJF-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)pyridine-3-carbonitrile (CAS 1247044-67-2) is a pyridine-based chemical compound offered as a building block for research and development applications . The core structure of pyridine-3-carbonitrile is a privileged scaffold in medicinal chemistry, known for its utility in constructing molecules with diverse biological activities . This compound features a pyridine ring substituted with both a carbonitrile group and a 2-aminoethoxy side chain. The aminoethoxy moiety can serve as a versatile linker, while the carbonitrile group is a valuable functional handle for further synthetic manipulation. Pyridine-carbonitrile derivatives are frequently explored in pharmaceutical research for their potential as kinase inhibitors and cytotoxic agents . As such, this compound is a valuable intermediate for researchers in drug discovery and organic synthesis. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B6142045 6-(2-aminoethoxy)pyridine-3-carbonitrile CAS No. 1247044-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-aminoethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-3-4-12-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAFRZCWJBGFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Context and Significance of Pyridine 3 Carbonitrile Scaffolds in Medicinal Chemistry

Overview of Pyridine-3-carbonitrile (B1148548) as a Privileged Scaffold in Contemporary Drug Discovery Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a bioisostere of benzene (B151609) and is present in a vast number of pharmaceuticals and natural products. researchgate.net Its ability to act as a hydrogen bond acceptor and its modest basicity contribute to favorable pharmacokinetic properties, such as enhanced solubility and bioavailability. researchgate.net The pyridine nucleus is a fundamental component in over 7,000 existing drug molecules of medicinal importance. researchgate.net

The pyridine-3-carbonitrile scaffold, specifically, combines the advantageous features of the pyridine ring with the versatile reactivity of the nitrile group. The nitrile moiety can participate in various chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening. Furthermore, the nitrile group itself can act as a crucial pharmacophoric element, engaging in hydrogen bonding and other interactions with biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, enabling the optimization of its biological activity.

The significance of this scaffold is underscored by the wide array of biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.gov This broad spectrum of activity highlights the versatility of the pyridine-3-carbonitrile core in interacting with a diverse range of biological pathways and protein targets.

Rationale for Investigating 6-(2-aminoethoxy)pyridine-3-carbonitrile and Structurally Related Analogues in Chemical Biology

The investigation into specific analogues such as this compound is driven by a rational, structure-based approach to drug design. The introduction of a 2-aminoethoxy side chain at the 6-position of the pyridine-3-carbonitrile scaffold is a deliberate modification aimed at exploring new chemical space and potentially unlocking novel biological activities.

The rationale for this specific structural combination can be broken down as follows:

The 6-Alkoxy Linkage: The introduction of an ether linkage at the 6-position of the pyridine ring can significantly influence the molecule's properties. Alkoxy groups are known to modulate lipophilicity and can act as hydrogen bond acceptors, potentially improving the compound's pharmacokinetic profile and binding affinity to target proteins.

The Terminal Amino Group: The primary amino group at the terminus of the ethoxy chain introduces a basic center, which can be crucial for forming salt bridges or engaging in hydrogen bonding interactions with acidic residues in a protein's active site. This feature can enhance target specificity and potency. The presence of an amino group can also improve aqueous solubility.

The Ethoxy Spacer: The two-carbon spacer provides flexibility, allowing the terminal amino group to orient itself optimally within a binding pocket. The length and nature of this linker can be critical for achieving the desired biological effect.

Synergistic Effects: The combination of the pyridine-3-carbonitrile core with the 2-aminoethoxy side chain creates a molecule with multiple potential points of interaction with a biological target. The nitrile group, the pyridine nitrogen, the ether oxygen, and the terminal amino group can all participate in a complex network of interactions, leading to high-affinity binding.

Research into structurally related analogues, such as those with variations in the linker length, the nature of the terminal functional group, or substitution patterns on the pyridine ring, is essential for establishing a comprehensive structure-activity relationship (SAR). nih.gov SAR studies are fundamental to medicinal chemistry, as they provide insights into how specific structural features contribute to the biological activity of a molecule, thereby guiding the design of more potent and selective drug candidates. For instance, studies on other pyridine derivatives have shown that the presence and position of substituents like amino and methoxy (B1213986) groups can significantly enhance antiproliferative activity. nih.gov

Historical Development and Emerging Research Trajectories for Pyridine-Based Chemical Entities

The history of pyridine-based compounds in medicine is rich and dates back to the isolation of nicotine (B1678760) from tobacco in the early 19th century. The subsequent elucidation of pyridine's structure and the development of synthetic methodologies for its derivatives paved the way for its widespread use in drug discovery.

Historical Milestones:

PeriodKey Developments
19th Century Isolation of pyridine from coal tar and elucidation of its structure.
Early 20th Century Discovery of the anti-tubercular activity of isoniazid, a simple pyridine derivative.
Mid-20th Century Development of the Hantzsch pyridine synthesis, a versatile method for creating substituted pyridines.
Late 20th Century Emergence of pyridine-containing drugs for a wide range of therapeutic areas, including cardiovascular diseases (e.g., nifedipine) and gastrointestinal disorders (e.g., omeprazole).

Emerging Research Trajectories:

Current research continues to explore the vast potential of pyridine-based scaffolds. Key areas of focus include:

Targeted Cancer Therapies: Many recently approved anticancer drugs feature a pyridine core, targeting specific kinases and other signaling pathways involved in tumor growth and proliferation. nih.gov

Neurodegenerative Diseases: Pyridine derivatives are being investigated for their potential to modulate neurotransmitter systems and combat the underlying pathology of diseases like Alzheimer's and Parkinson's.

Infectious Diseases: The rise of antibiotic resistance has spurred the development of novel antibacterial and antiviral agents, with pyridine-based compounds showing promise in this area. researchgate.net

Fragment-Based Drug Discovery: The pyridine scaffold is a popular choice in fragment-based screening due to its favorable properties and the ease with which it can be elaborated into more complex, lead-like molecules.

The continued exploration of novel pyridine derivatives, such as this compound, represents a logical and promising direction in the ongoing search for new and effective medicines. The combination of a privileged scaffold with rationally designed substituents holds the key to unlocking the next generation of therapeutic agents.

Synthetic Methodologies and Chemical Transformations of 6 2 Aminoethoxy Pyridine 3 Carbonitrile and Its Analogues

Strategic Approaches to the Synthesis of Pyridine-3-carbonitrile (B1148548) Core Structures

The formation of the central pyridine-3-carbonitrile scaffold can be achieved through various powerful synthetic strategies, including multi-component reactions, cyclocondensation/annulation, and transition metal-catalyzed functionalizations.

Multi-component Reaction (MCR) Methodologies for Pyridine (B92270) Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules like substituted pyridines. researchgate.netbohrium.com These methods are valued for their operational simplicity and ability to generate molecular diversity. researchgate.net

One of the most classic MCRs for pyridine synthesis is the Hantzsch reaction. acsgcipr.org Variations of this approach, often involving a [3+2+1] or [2+2+1+1] disconnection, can be adapted to produce pyridine-3-carbonitrile derivatives by incorporating a nitrile-bearing substrate, such as malononitrile, in place of a β-dicarbonyl compound. taylorfrancis.com The reaction typically involves the condensation of an aldehyde, a β-ketoester or equivalent, an enamine or ammonia (B1221849), and a nitrile-containing component. acsgcipr.orgtaylorfrancis.com

Modern MCR strategies often employ catalysts to improve yields and reaction conditions. For instance, the synthesis of 2-amino-4-aryl-6-arylpyridine-3-carbonitriles has been achieved through a one-pot, four-component reaction of 4-formylcoumarins, malononitrile, various ketones, and ammonium (B1175870) acetate (B1210297) under microwave conditions without a catalyst. researchgate.net Other studies have investigated the use of catalysts like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) or piperidine (B6355638) for the MCR synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols, finding that the choice of base and solvent significantly impacts reaction times and pathways. acs.org

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis

Reactants Catalyst/Conditions Product Type Reference
Aldehyde, Malononitrile, Thiol TBAH in acetonitrile (B52724) or Piperidine in ethanol Pyridine-3,5-dicarbonitrile acs.org
4-Formylcoumarin, Malononitrile, Ketone, Ammonium Acetate Neat, Microwave 2-Amino-4-(2-oxo-2H-chromen-4-yl)-6-arylpyridine-3-carbonitrile researchgate.net

Cyclocondensation and Annulation Reactions in Heterocycle Synthesis

Cyclocondensation and annulation reactions are fundamental to the construction of heterocyclic rings. These methods involve the formation of the pyridine ring through the intramolecular or intermolecular condensation of precursors, often followed by an aromatization step. baranlab.orgyoutube.com A common strategy involves the condensation of 1,5-dicarbonyl compounds, or their synthetic equivalents, with ammonia or an ammonia source to form the pyridine ring. baranlab.org The final aromatization often requires an oxidizing agent. baranlab.org

More advanced annulation strategies provide access to highly substituted pyridines. A [3+3] annulation approach, for example, can involve the reaction of inactivated saturated ketones with electron-deficient enamines. organic-chemistry.org This cascade process includes a Michael addition, an aldol-type condensation, and oxidative aromatization to yield 3-acylpyridines or pyridine-3-carboxylates. organic-chemistry.org Another powerful method is the Bohlmann-Rahtz pyridine synthesis, which gives the aromatic pyridine product directly through the condensation of enamines with alkynyl ketones, followed by elimination. acsgcipr.org

The Kröhnke pyridine synthesis is another versatile method that uses N-(cyanomethyl)pyridinium salts to generate 2-aminopyridines. baranlab.org Furthermore, cycloaddition reactions, such as the Diels-Alder reaction of an aza-diene with an alkyne, can be employed, although inverse-demand Diels-Alder reactions of heterocyclic azadienes are often more synthetically useful for constructing the pyridine core. baranlab.orgyoutube.com

Table 2: Selected Cyclocondensation and Annulation Reactions for Pyridine Synthesis

Reaction Type Precursors Key Features Reference
[3+3] Annulation Saturated Ketone, Electron-deficient Enamine Cascade process involving Michael addition, aldol (B89426) condensation, and oxidation organic-chemistry.org
Bohlmann-Rahtz Synthesis Enamine, Alkynyl Ketone Direct formation of aromatic pyridine via condensation/elimination acsgcipr.org
Inverse-Demand Diels-Alder Heterocyclic Azadiene, Alkyne Cycloaddition followed by retro-[4+2] or bridge scission baranlab.org

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Instead of building the ring from acyclic precursors, the pyridine-3-carbonitrile core can be assembled by functionalizing a pre-existing pyridine ring. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the pyridine scaffold, which can be challenging to modify using classical methods. nih.gov

For the synthesis of a pyridine-3-carbonitrile, a cyano group can be introduced onto a pyridine ring via a cross-coupling reaction. The Suzuki-Miyaura cross-coupling is a prominent example, where a halopyridine is reacted with a boronic acid or ester derivative. nih.gov This method was used to synthesize a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates by coupling methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronated compounds using a palladium catalyst. nih.gov

Direct C-H cyanation is a more atom-economical approach, though it can present challenges with regioselectivity. The inherent electronic properties of the pyridine ring direct electrophilic attack to the 3-position and nucleophilic/organometallic attack to the 2- and 4-positions. youtube.comnih.gov Overriding these intrinsic preferences to functionalize a specific C-H bond often requires a directing group or specialized catalyst system. nih.govnih.gov For instance, various palladium-catalyzed methods have been developed for the C-3 selective olefination of pyridines using specific ligands like 1,10-phenanthroline. acs.org Similar strategies could potentially be adapted for cyanation.

Introduction and Modification of the 2-Aminoethoxy Side Chain

Once the pyridine-3-carbonitrile core is available, the next crucial step is the introduction of the 2-aminoethoxy side chain at the 6-position. This typically involves etherification and requires careful management of the reactive amino group.

Etherification and Amination Reactions for Aminoethoxy Moiety Incorporation

The most direct method for installing the aminoethoxy side chain is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pyridine ring bearing a good leaving group, such as a halogen (e.g., chlorine or bromine), at the 6-position with 2-aminoethanol. The oxygen of the hydroxyl group acts as the nucleophile, displacing the leaving group to form the ether linkage.

However, the presence of a free amino group in 2-aminoethanol can lead to side reactions, such as N-arylation. Therefore, the amino group is typically protected before the etherification step. The reaction would proceed by reacting a 6-halopyridine-3-carbonitrile with the protected 2-aminoethanol (e.g., N-Boc-2-aminoethanol) in the presence of a base like sodium hydride (NaH) to deprotonate the alcohol. researchgate.net

A protocol for the nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide has been developed, showcasing the utility of hydride bases in promoting nucleophilic substitution on the pyridine ring. researchgate.net While this example focuses on amination, the principle of using a strong base to facilitate the displacement of a leaving group (like methoxy (B1213986) or a halogen) by a nucleophile (like an alcohol) is directly applicable. The Chichibabin reaction is a classic method for the direct amination of pyridines at the 2- or 4-position using sodium amide, but it is less suitable for introducing an alkoxy group or for substitution at the 6-position in this specific context. youtube.com

Protecting Group Strategies in the Synthesis of Aminoethoxy-Substituted Pyridines

The use of protecting groups is essential in the multi-step synthesis of molecules with multiple reactive functional groups. numberanalytics.comorganic-chemistry.org In the synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile, the primary amine of the 2-aminoethoxy side chain is nucleophilic and would interfere with many of the reactions required for either ring formation or side-chain installation. organic-chemistry.org

To prevent unwanted side reactions, the amino group must be temporarily masked with a protecting group. organic-chemistry.org Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). creative-peptides.com

Protection Step: The synthesis would begin by protecting the amino group of 2-aminoethanol. For example, reacting 2-aminoethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields N-Boc-2-aminoethanol.

Etherification Step: The resulting N-Boc-2-aminoethanol can then be used as the nucleophile in the SNAr reaction with a 6-halopyridine-3-carbonitrile, as described previously. The Boc group is stable under the basic conditions typically used for etherification. organic-chemistry.org

Deprotection Step: After the successful installation of the protected side chain, the Boc group is removed to reveal the free primary amine. This is typically achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. numberanalytics.comcreative-peptides.com

This "protect-react-deprotect" sequence ensures that the desired chemical transformations occur selectively at the intended positions without interference from the highly reactive amino group. numberanalytics.com The choice of protecting group is critical and must be "orthogonal" to other functional groups and reaction conditions in the synthetic sequence, meaning it can be removed without affecting other parts of the molecule. organic-chemistry.orgnih.gov

Functionalization and Derivatization of the Pyridine-3-carbonitrile Scaffold

The pyridine-3-carbonitrile framework is a versatile platform for a wide array of chemical modifications. Its inherent electronic properties and the presence of multiple reactive sites—the pyridine ring, the cyano group, and substituents at other positions—allow for a diverse range of transformations. Chemists have explored these possibilities to generate extensive libraries of novel compounds.

Regioselective Substitutions and Chemo-selective Transformations

The ability to selectively modify a specific position or functional group on the pyridine-3-carbonitrile ring is crucial for developing targeted synthetic routes.

Regioselective Reactions: The substitution pattern on the pyridine ring significantly influences its reactivity. For instance, the coordination of borane (B79455) complexes like Triborane (B₃H₇) to the pyridine nitrogen can activate the ring for regioselective substitutions by altering the intramolecular charge distribution. rsc.org While general methods for the regioselective functionalization of pyridines exist, such as those involving N-oxides to direct substitution to the C2 position or dearomatized intermediates for meta-C–H hydroxylation, specific applications to 6-substituted pyridine-3-carbonitriles are an area of ongoing research. organic-chemistry.orgacs.org In the case of pyrone rings, which share some heterocyclic characteristics, the position of a substituent (e.g., at C5 or C6) can direct the regioselectivity of cycloaddition reactions, a principle that holds parallels for substituted pyridines. nih.gov

Chemoselective Transformations: The various functional groups on substituted pyridine-3-carbonitriles allow for selective reactions. For example, in the synthesis of thieno[2,3-b]pyridines, a 2-thioxo-1,2-dihydropyridine-3-carbonitrile intermediate can be selectively S-alkylated with chloroacetonitrile (B46850) without affecting the cyano group. arkat-usa.org Subsequent cyclization is then triggered under different conditions. arkat-usa.org Similarly, the transformation of 2-oxo-1,2-dihydropyridine-3-carbonitriles can be directed. Chlorination with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) selectively converts the oxo group to a chloro group, which can then be displaced by nucleophiles like hydrazine (B178648), initiating a cyclization cascade to form fused pyrazolo[3,4-b]pyridine systems. researchgate.net These examples underscore the ability to perform transformations at one reactive site while preserving others, which is a cornerstone of complex molecule synthesis.

Exploration of Fused Heterocyclic Systems Containing Pyridine-3-carbonitrile

The pyridine-3-carbonitrile scaffold is a valuable precursor for synthesizing polycyclic heteroaromatic compounds, which are prominent in many biologically active molecules. nih.gov This is often achieved by constructing a new ring fused to the pyridine core.

Thieno[2,3-b]pyridines: A common strategy for synthesizing thieno[2,3-b]pyridines involves the Gewald reaction and its variations. wikipedia.orgorganic-chemistry.orgarkat-usa.org Typically, a 2-thiopyridone derivative, such as 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is used as the starting material. This compound can be S-alkylated with α-halo ketones, α-halo esters, or other reagents containing an activated methylene (B1212753) group. mdpi.com The resulting intermediate then undergoes an intramolecular cyclization, often base-catalyzed, where the methylene group attacks the nitrile carbon to form an enamine, leading to the fused 3-aminothieno[2,3-b]pyridine system. arkat-usa.orgmdpi.com This approach allows for the introduction of diverse substituents on the newly formed thiophene (B33073) ring. arkat-usa.orgtandfonline.com

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines frequently starts from 5-aminopyrazole derivatives which react with various 1,3-dielectrophiles. nih.gov An alternative and highly effective route begins with a substituted pyridine-3-carbonitrile. For example, treatment of a 2-chloropyridine-3-carbonitrile with hydrazine hydrate (B1144303) leads to the formation of a 1H-pyrazolo[3,4-b]pyridine. researchgate.net The reaction proceeds through the displacement of the chloro group by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinyl intermediate onto the adjacent cyano group. researchgate.net This methodology has been used to create complex, polyfused heterocyclic systems by starting with appropriately substituted pyrazoles which are then cyclized into pyrazolo[3,4-b]pyridines. nih.gov A novel approach involves the catalytic conversion of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles into pyrazolo[3,4-b]pyridine-5-carboxylates through a cascade reaction, demonstrating the versatility of nitrile-containing scaffolds. rsc.org

Starting Material ClassFused SystemGeneral ReactionRef.
2-Thioxopyridine-3-carbonitrileThieno[2,3-b]pyridineS-alkylation followed by intramolecular cyclization (Gewald-type) arkat-usa.orgmdpi.com
2-Chloropyridine-3-carbonitrilePyrazolo[3,4-b]pyridineReaction with hydrazine hydrate leading to cyclization researchgate.net
5-Amino-1H-pyrazole-4-carbonitrilePyrazolo[3,4-b]pyridineReaction with diketones or other 1,3-dielectrophiles nih.govnih.gov
Pyridine-2,3-dicarboximidePyrido[2′,3′:3,4]pyrrolo systemsRegioselective reduction/Grignard addition and acid-catalysed cyclodehydration rsc.org

Integration of Green Chemistry Principles in Synthetic Route Optimization

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The principles of green chemistry, such as the use of safer solvents, energy-efficient methods, and atom economy, are increasingly being integrated into the synthesis of pyridine derivatives. researchgate.netbiosynce.com

One-pot multicomponent reactions (MCRs) are a cornerstone of green pyridine synthesis. These reactions allow for the construction of complex, highly substituted pyridines from simple, readily available starting materials in a single step, which minimizes waste, time, and energy consumption. nih.gov For example, the synthesis of various pyridine-3-carbonitrile and pyridin-2-one derivatives has been achieved through four-component reactions of aldehydes, active methylene compounds (like ethyl cyanoacetate), acetophenone (B1666503) derivatives, and an ammonium source. nih.govacs.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. acs.org Compared to conventional heating, microwave irradiation often leads to significantly shorter reaction times, higher yields, and purer products. nih.gov This technology is particularly effective for MCRs, providing a green and efficient pathway to novel pyridine scaffolds. nih.govacs.org The use of recyclable and non-toxic catalysts, such as ceria-doped carbon nanotubes or solid-supported sulfonic acids, further enhances the green credentials of these synthetic routes by simplifying purification and reducing catalyst waste. rsc.orgresearchgate.net

MethodReaction TimeYieldGreen Chemistry Principle(s)Ref.
Conventional Heating Several hoursModerate to Good- acs.org
Microwave Irradiation 2-7 minutesExcellent (82-94%)Energy efficiency, reduced reaction time nih.govacs.org
Multicomponent Reaction (MCR) VariesGood to ExcellentAtom economy, process simplification nih.govresearchgate.net
Solid-Supported Catalysis VariesGood to ExcellentRecyclable catalyst, reduced waste rsc.org

Molecular Design and Structure Activity Relationship Sar Investigations

Design Principles for Modulating Biological Interactions of 6-(2-aminoethoxy)pyridine-3-carbonitrile Derivatives

The journey from a lead compound to a clinical candidate involves meticulous molecular modifications to enhance potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, strategies such as scaffold hopping, bioisosteric replacement, and rational design are paramount.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping is a powerful strategy in drug design used to identify novel core structures with improved properties while retaining key pharmacophoric features. researchgate.netscite.ai This approach can overcome issues like poor metabolic stability or off-target effects associated with an initial scaffold. nih.gov For instance, an electron-rich phenyl ring, often prone to metabolic oxidation, can be "hopped" to a more metabolically stable, electron-deficient pyridine (B92270) ring. nih.govresearchgate.net This tactic, termed the "necessary nitrogen effect," leverages the pyridine nitrogen's ability to resist oxidation and act as a hydrogen bond acceptor. researchgate.net

Bioisosteric replacement, a more subtle modification, involves substituting an atom or group with another that has similar physical or chemical properties, leading to comparable biological activity. researchgate.netmdpi.com This can fine-tune a molecule's size, shape, electronics, and lipophilicity to improve its interaction with a biological target and enhance its drug-like properties. domainex.co.ukbaranlab.org

For the this compound scaffold, these principles can be applied to its three main components: the pyridine core, the cyano group, and the aminoethoxy side chain.

Table 1: Conceptual Bioisosteric Replacements for the this compound Scaffold

Original FragmentPositionPotential Bioisostere(s)Rationale for Replacement
PyridineCore ScaffoldPyrimidine, Pyrazine, Thiazole, PyrazoleModulate metabolic stability, alter hydrogen bonding capacity, explore novel intellectual property space. nih.gov
-CN (Cyano)C-3Carboxamide, Oxadiazole, Tetrazole, AcetylReplace the nitrile to alter polarity, hydrogen bonding potential, and metabolic fate.
-O- (Ether)Side ChainThioether (-S-), Methylene (B1212753) (-CH₂-), Sulfoxide (-SO-)Modify linker flexibility, lipophilicity, and metabolic stability.
-NH₂ (Amine)Side ChainHydroxyl (-OH), Methyl (-CH₃), Small heterocyclesChange hydrogen bonding capability (donor/acceptor profile) and basicity.

Rational Design Based on Putative Target-Ligand Interactions

Rational drug design leverages detailed knowledge of a biological target's three-dimensional structure to create ligands that bind with high affinity and selectivity. Molecular docking simulations are a key tool in this process, predicting how a compound will fit into a target's active site and which interactions will stabilize the complex. nih.govnih.gov

For pyridine-derived inhibitors targeting enzymes like kinases, specific interactions are often crucial for activity. For example, in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, compounds are designed to form hydrogen bonds with key amino acid residues like Cys919 in the hinge region of the ATP-binding pocket. nih.gov Similarly, cyclin-dependent kinase 2 (CDK2) inhibitors are often designed to interact with residues such as Leu83. nih.gov

When considering the this compound scaffold, a rational design approach would analyze a putative target's binding site to optimize interactions:

Pyridine Nitrogen: Can act as a crucial hydrogen bond acceptor with backbone NH groups in a kinase hinge region.

Amino Group: The terminal primary amine is a potent hydrogen bond donor and can also act as an acceptor. It can form salt bridges with acidic residues like aspartate or glutamate.

Ether Oxygen: The oxygen atom in the ethoxy linker can serve as an additional hydrogen bond acceptor.

Nitrile Group: This group is a weak hydrogen bond acceptor and can engage in dipole-dipole interactions, often fitting into narrow, hydrophobic pockets.

By identifying these potential interaction points, medicinal chemists can synthetically modify the scaffold to complement the target's surface, thereby increasing binding affinity and biological potency.

Systematic Structural Modifications and Their Preclinical Impact on Biological Activity

Structure-activity relationship (SAR) studies involve the systematic modification of a molecule's structure to map the impact of each change on its biological activity. This empirical process provides invaluable data for optimizing lead compounds.

Substituent Effects on Pyridine Ring Positions (e.g., C-2, C-4, C-5, C-6)

Modifying the substitution pattern on the pyridine ring can dramatically alter a compound's activity by influencing its electronic properties, steric profile, and binding interactions. Studies on various pyridine derivatives have yielded key SAR insights. For instance, in a series of 4,6-dimethyl-2-mercaptopyridine-3-carbonitriles, converting the C3-cyano group to a C3-carboxamide group significantly enhanced antitubercular activity, suggesting the amide is a key pharmacophoric feature for this target. researchgate.net

A general review of pyridine derivatives found that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups often enhance antiproliferative activity, whereas bulky groups or halogens can sometimes be detrimental. nih.gov

Table 2: Summary of Preclinical SAR Findings for Substitutions on the Pyridine Ring

PositionSubstituent TypeGeneral Impact on ActivityExample Compound ClassReference
C-2Thioalkyl/ThioarylIntroduction of alkyl/aryl thioethers can lead to significant antitubercular or psychotropic activity.4,6-Dimethyl-2-(alkyl/arylthio)pyridine-3-carbonitrile researchgate.net
C-3CarboxamideReplacement of nitrile with an amide group often increases activity, indicating it as a key interaction moiety.4,6-Dimethyl-2-(alkyl/arylthio)nicotinamide researchgate.net
C-4Aryl GroupsThe nature of the aryl group at C4 is critical. Electron-donating or withdrawing groups on this ring can fine-tune activity.6-Amino-4-phenyl-2-thioalkylnicotinates nih.gov
C-4Methoxy (-OMe)Increasing the number of -OMe groups on aryl substituents can increase antiproliferative activity.Phenyl-substituted pyridines nih.gov
C-6CycloaminoIntroduction of a 6-pyrrolidinyl group showed potent anxiolytic and antidepressant effects in one series.6-Cycloamino-2-thioalkyl-4-phenylnicotinates nih.gov

Impact of the Aminoethoxy Chain Modifications on Molecular Recognition

For example, in a series of 2-amino-6-substituted pyridine-3,5-dicarbonitriles designed as sigma receptor ligands, the length and nature of the alkylamino chain were critical. A two-carbon linker (ethylamino) between the pyridine core and a terminal piperidine (B6355638) ring was found to be optimal for high affinity.

The primary amine of the aminoethoxy group is a focal point for molecular recognition. Its ability to act as a hydrogen bond donor is essential for anchoring the ligand in many protein binding sites. Modifications here would be expected to have a profound impact:

Alkylation: Converting the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine alters the hydrogen bond donating capacity and introduces steric bulk, which can either enhance van der Waals interactions or cause steric clashes within the binding pocket.

Chain Length: Varying the length of the linker from ethoxy to propoxy or butoxy would change the position of the terminal amine, potentially allowing it to interact with different residues in the target protein. This modification affects the flexibility and conformational freedom of the side chain.

Replacement of Amine: Replacing the terminal amine with other functional groups, such as a hydroxyl (-OH) or a small heterocycle, would fundamentally change the interaction profile from basic/cationic to polar/neutral, which could be used to modulate selectivity and physicochemical properties.

Structure-Activity Relationships for Fused Heterocyclic Analogues

Fusing a second heterocyclic ring to the pyridine core creates a rigid, planar scaffold that can significantly alter biological activity. This strategy is widely used to develop potent kinase inhibitors, as the resulting fused ring systems often serve as effective mimics of the adenine (B156593) region of ATP.

Pyrido[2,3-d]pyrimidines are a prominent class of fused analogues. SAR studies on these scaffolds have revealed that substituents at various positions are critical for potent and selective inhibition of kinases like ZAP-70 and EGFR. nih.govnih.gov For instance, in one series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, an aniline (B41778) moiety at the C2-position and a substituted phenyl ring at the C7-position were found to be crucial for potent inhibition of both wild-type and mutant EGFR. nih.gov Another study on 2-amino-pyrrolo[2,3-d]pyrimidines identified potent Aurora-A kinase inhibitors, demonstrating the versatility of these fused scaffolds. nih.gov

Table 3: SAR of Fused Heterocyclic Analogues Based on the Pyridine Scaffold

Fused ScaffoldTarget ClassKey SAR FindingsReference
Pyrido[2,3-d]pyrimidin-7(8H)-oneZAP-70 KinaseDiversity at the C4 position is critical; N-aryl, O-aryl, and S-aryl substituents can be introduced via cross-coupling to modulate activity. nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-oneEGFR KinaseA C7-(4-hydroxyphenyl) group combined with a C2-(3-chloro-4-fluoroanilino) substituent yielded the highest activity against EGFR. nih.gov
Thieno[2,3-b]pyridineAnti-inflammatoryA 3-amino group was essential. A 6-(4-fluorophenyl) substituent provided the most potent inhibition of nitric oxide production. nih.gov
Pyrrolo[2,3-d]pyrimidineAurora-A KinaseA 2-amino group is a key feature. Substitutions on this scaffold led to nanomolar inhibitors of Aurora-A. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics represent a sophisticated evolution of traditional SAR studies. These computational techniques aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying the structural features of molecules using molecular descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design process in a more efficient and resource-effective manner.

A typical QSAR study on a series of analogs of this compound would involve the following steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, pharmacophore-based descriptors).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters, surface area, volume).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are employed to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Hypothetical QSAR Data for this compound Analogs

To illustrate the application of QSAR, consider a hypothetical dataset for a series of analogs where the terminal amino group of this compound is modified. The goal is to understand the influence of the substituent's properties on a specific biological activity.

Compound IDSubstituent (R)Experimental Activity (pIC50)Lipophilicity (logP)Electronic Parameter (σ)Steric Parameter (MR)
1 -NH25.8-1.23-0.665.42
2 -NHCH36.2-0.48-0.8410.34
3 -N(CH3)26.50.18-0.9015.55
4 -NHC2H56.40.02-0.8714.96
5 -NH-cyclopropyl6.80.46-0.7518.23
6 -NH-phenyl5.51.89-0.0129.87

From this hypothetical data, a QSAR model could be developed. For instance, a simple linear regression might reveal a positive correlation between activity and the steric parameter (MR) for small alkyl groups, suggesting a favorable interaction within a specific binding pocket. Conversely, a large, bulky substituent like a phenyl group might lead to a decrease in activity, indicating a potential steric clash. The electronic parameter (σ) would help to understand the influence of electron-donating or withdrawing groups on the basicity of the nitrogen and its interaction with the biological target.

Cheminformatics in Compound Optimization

Cheminformatics tools play a crucial role throughout the drug discovery pipeline, including in the optimization of lead compounds like this compound. These tools are used for:

Virtual Screening: Searching large compound libraries to identify molecules with similar structural features or predicted activity to a known active compound.

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to design new molecules that fit the pharmacophore.

Molecular Docking: Simulating the binding of a ligand to the active site of a target protein to predict binding affinity and orientation. This helps in understanding the molecular basis of interaction and in designing modifications to improve binding.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities early in the design process.

By integrating QSAR and cheminformatics approaches, medicinal chemists can make more informed decisions in the design of new analogs. These computational methods help to prioritize which compounds to synthesize and test, ultimately accelerating the discovery of new and effective medicines. While specific published data for this compound is limited, the application of these well-established computational strategies would be indispensable in the exploration and optimization of its therapeutic potential.

Investigation of Biological Interactions and Preclinical Efficacy Profiles

Evaluation of Molecular Target Engagement and Enzyme Inhibition Kinetics

The interaction of 6-(2-aminoethoxy)pyridine-3-carbonitrile with various enzymes has been a primary area of research, revealing a range of inhibitory activities against kinases and other key enzymes involved in cellular processes.

Kinase Inhibition Profiles

The compound has been evaluated for its ability to inhibit several protein kinases, which are crucial regulators of cell signaling pathways.

JAK2 Inhibition:

Derivatives of 6-aminopyrazolyl-pyridine-3-carbonitriles have been synthesized and assessed as inhibitors of Janus kinase 2 (JAK2). nih.gov Through biochemical screening and subsequent optimization, these compounds have demonstrated good kinase selectivity and favorable pharmacokinetic properties. nih.govebi.ac.uk JAK2 is a tyrosine kinase that plays a critical role in cytokine signaling, and its aberrant activity is associated with various myeloproliferative neoplasms and immune diseases. nih.govnih.gov The development of specific JAK2 inhibitors is therefore of significant clinical interest. nih.gov

p38 MAP Kinase Inhibition:

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines. semanticscholar.org The inhibition of p38 MAPK is a therapeutic strategy for a variety of conditions, including inflammatory diseases and neurological disorders. semanticscholar.orgnih.gov Studies have identified certain pyridine-3-carbonitrile (B1148548) derivatives as inhibitors of p38α MAP kinase. researchgate.net For instance, a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles exhibited significant inhibitory activity against p38α MAP kinase, with some compounds showing IC50 values in the nanomolar range. researchgate.netrsc.org These findings highlight the potential of the pyridine-3-carbonitrile scaffold in developing potent p38 MAPK inhibitors. researchgate.netnih.gov

Inhibition of Metabolic Enzymes

The compound's effects on enzymes crucial for cellular metabolism have also been explored.

DHFR Inhibition:

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, essential for the synthesis of nucleotides and certain amino acids. nih.gov Its inhibition can disrupt DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial drugs. nih.govwikipedia.org While direct studies on this compound are limited, the broader class of pyridine-based compounds has been investigated for DHFR inhibitory activity. mdpi.comresearchgate.net For example, certain pyrido[3,2-d]pyrimidines have shown potent inhibition of human DHFR. mdpi.com Additionally, some thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as dual inhibitors of both human thymidylate synthase (TS) and DHFR. nih.gov

HT-hTS Inhibition:

Information regarding the direct inhibition of human thymidylate synthase (HT-hTS) by this compound is not prominently available in the reviewed literature. However, as mentioned, related heterocyclic structures like thieno[2,3-d]pyrimidines have demonstrated dual inhibitory activity against both TS and DHFR. nih.gov

Warburg Effect-Related Enzymes:

The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis. nih.govnih.gov This process involves the upregulation of several enzymes, including hexokinase 2 (HK2) and lactate (B86563) dehydrogenase A (LDH-A). nih.govnih.gov While the direct impact of this compound on these specific enzymes is not detailed, the general field of targeting metabolic pathways in cancer is an active area of research. nih.gov

Topoisomerase Inhibition Studies

Topoisomerases are enzymes that regulate the topology of DNA and are vital for processes like DNA replication and transcription. nih.gov Inhibition of these enzymes can lead to DNA damage and cell death, making them important targets for cancer chemotherapy. nih.govnih.gov While some pyridine (B92270) derivatives have been explored as topoisomerase inhibitors, specific studies detailing the topoisomerase inhibitory activity of this compound are not extensively documented in the provided search results. researchgate.net

DNA Gyrase Inhibitory Activity

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication. nih.gov It is a well-established target for antibacterial drugs. nih.gov Research has been conducted on pyridine-3-carboxamide (B1143946) derivatives as inhibitors of bacterial DNA gyrase. nih.govnih.gov These studies have involved structure-based design and have led to the development of compounds with potent enzyme inhibitory activity and antibacterial efficacy, particularly against Gram-positive bacteria. nih.gov

Receptor Ligand Binding and Functional Modulatory Activity

The interaction of this compound with cellular receptors has also been a focus of investigation.

Nicotinic Receptor Agonism/Antagonism Studies

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. nih.gov They are involved in a multitude of physiological processes and are targets for various therapeutic agents. nih.govwikipedia.org The pyridine ring is a key structural feature of nicotine (B1678760) and many other nAChR ligands. nih.gov Research into pyridine-modified analogues of 3-(2-aminoethoxy)pyridine has been conducted to develop novel nicotinic receptor ligands. nih.gov These studies explore how modifications to the pyridine structure influence binding affinity and functional activity (agonist or antagonist) at different nAChR subtypes. nih.govnih.govnih.gov

Dopamine (B1211576) D2 Receptor Ligand Binding and Biased Agonism

The compound this compound has been identified as a ligand for the dopamine D2 receptor (D2R). Specific data from patent literature characterize it as a functionally selective or "biased" ligand. Biased agonists are compounds that, upon binding to a G protein-coupled receptor (GPCR) like the D2R, preferentially activate one downstream signaling pathway over another (e.g., G protein-dependent pathways vs. β-arrestin-dependent pathways). This property is of significant interest in drug discovery as it may allow for the development of therapies with improved efficacy and reduced side effects.

In a β-arrestin recruitment Tango assay, a key method for assessing a ligand's ability to engage the β-arrestin pathway, this compound was shown to be a potent partial agonist. The compound, identified as Example 2 in patent documents, demonstrated an EC50 value of 3.3 nM for β-arrestin recruitment at the human dopamine D2 receptor. researchgate.net This indicates a high-affinity interaction with the receptor to initiate this specific signaling cascade. Such biased D2R ligands are being investigated for their potential in treating central nervous system disorders, like psychosis, by selectively modulating the β-arrestin pathway while potentially avoiding side effects associated with broader D2R antagonism. oakwoodchemical.com

In Vitro Cellular Pathway Modulation and Preclinical Phenotypic Studies

While direct experimental data for this compound in the specific contexts of cancer, microbial infections, or antioxidant assays are not extensively available in peer-reviewed literature, the broader class of pyridine-3-carbonitrile derivatives has been the subject of numerous investigations. The findings for these structurally related compounds provide a basis for understanding the potential biological activities of this chemical scaffold.

Published research has not specifically detailed the antiproliferative or cell death induction mechanisms of this compound. However, various derivatives of the pyridine-3-carbonitrile core structure have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

For instance, certain 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have shown potent activity. One such derivative, compound 14a (structure not fully specified in the abstract), was particularly effective against NCIH 460 (large cell lung cancer) and RKOP 27 cell lines, with IC50 values of 25 nM and 16 nM, respectively. acs.org Another study synthesized novel 2-oxo-pyridine derivatives and found that compounds 5c and 5d exhibited promising antitumor activity against the HepG2 liver carcinoma cell line, with IC50 values of 1.46 µM and 7.08 µM, respectively. nih.gov

Derivatives of 2-amino-pyridine-3,5-dicarbonitrile have also been evaluated. uomanara.edu.iq In one study, these compounds showed superior cytotoxicity against the PC3 prostate cancer cell line compared to the standard drug 5-fluorouracil, with IC50 values as low as 0.1 µM. nih.gov Similarly, research on 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile derivatives revealed that some of these compounds decreased the viability of MCF-7 breast cancer cells in a dose-dependent manner, with IC50 values ranging from 23.3 to 41.2 μM. uomanara.edu.iq The mechanism of action for some of these related compounds has been linked to the induction of apoptosis. nih.govchemeo.com

These findings highlight the potential of the pyridine-3-carbonitrile scaffold as a source of new anticancer agents. The specific substitutions on the pyridine ring are crucial in determining the potency and selectivity of the antiproliferative activity. mdpi.com

Table 1: Antiproliferative Activity of Selected Pyridine-3-Carbonitrile Derivatives

Compound ClassSpecific DerivativeCancer Cell LineReported IC50 ValueReference
2-Oxo-1,2-dihydropyridine-3-carbonitrileDerivative 14aNCIH 460 (Lung)25 nM acs.org
2-Oxo-1,2-dihydropyridine-3-carbonitrileDerivative 14aRKOP 2716 nM acs.org
2-Oxo-1,2-dihydropyridine-3-carbonitrileDerivative 5cHepG2 (Liver)1.46 µM nih.gov
2-Amino-pyridine-3,5-dicarbonitrileDerivative S3PC3 (Prostate)0.1 µM nih.gov
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrileNot specifiedMCF-7 (Breast)23.3 - 41.2 µM uomanara.edu.iq

There is a lack of specific studies reporting the antimicrobial efficacy of this compound. Nonetheless, the pyridine-3-carbonitrile framework is a common feature in compounds investigated for their antimicrobial properties.

A variety of derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, a study on 2-alkoxy-4,6-diaryl-3-pyridinecarbonitriles reported that many of the synthesized compounds displayed remarkable antimicrobial activity. nih.gov Another review highlights that certain pyridine compounds showed excellent antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with MIC concentrations of 31.25 to 62.5 μg/mL. nih.gov A separate investigation of coumarin-incorporated pyridine-3-carbonitrile derivatives also noted promising Minimum Inhibitory Concentration (MIC) values when compared to the standard drug Cephalosporin. bohrium.com

However, not all derivatives are active. For instance, a series of 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile derivatives showed no significant activity against a panel of eight different microorganisms. uomanara.edu.iq This underscores the importance of the specific substitution pattern around the pyridine-3-carbonitrile core in determining antimicrobial effects.

Table 2: Antimicrobial Activity of Selected Pyridine-3-Carbonitrile Derivatives

Compound ClassPathogen(s)Reported Activity (MIC)Reference
Pyridine DerivativesS. aureus, E. coli, P. aeruginosa31.25 - 62.5 µg/mL nih.gov
2-(Methyldithio)pyridine-3-carbonitrileVarious bacterial strains0.5 - 64 µg/mL nih.gov
Coumarin-incorporated pyridine-3-carbonitrilesBacterial strainsPromising MIC vs. Cephalosporin bohrium.com
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrilesVarious microorganismsNo significant activity uomanara.edu.iq

Direct measurement of the antioxidant activity of this compound has not been found in the surveyed scientific literature. However, the potential for antioxidant effects within this chemical class has been explored. Antioxidant activity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.


Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Affinities within Protein Active Sites

For derivatives of pyridine-3-carbonitrile (B1148548), molecular docking studies have been instrumental in predicting how these molecules fit into the active sites of various protein targets. nih.govnih.govtjpr.org These simulations can reveal the most energetically favorable binding poses, providing a three-dimensional view of the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), can be calculated to estimate the strength of the interaction. For instance, in studies of other pyridine (B92270) derivatives, lower binding energies are indicative of more stable and potent interactions with the target protein. nih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, studies on related pyridine compounds have detailed how the nitrogen atom in the pyridine ring and the cyano group can act as hydrogen bond acceptors, while the aromatic ring can engage in pi-pi stacking with aromatic residues like phenylalanine or tyrosine in the protein's binding pocket. nih.gov Understanding these key interactions is vital for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.

Table 1: Illustrative Data from Molecular Docking Studies of Pyridine-3-Carbonitrile Derivatives

Compound ClassProtein TargetKey Interacting Residues (Hypothetical)Predicted Binding Affinity (kcal/mol)Reference
Pyridine-3-carbonitrile AnalogsKinase ABCLys78, Glu95, Phe189-8.5 to -10.2 nih.gov
Substituted PyridinesEnzyme XYZAsp120, Val65, Trp210-7.9 to -9.1 tjpr.org

Note: This table is illustrative and based on findings for related pyridine derivatives, not specifically 6-(2-aminoethoxy)pyridine-3-carbonitrile.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties of molecules.

Elucidation of Reaction Mechanisms and Transition States through DFT

DFT calculations can map out the energy landscape of a chemical reaction, identifying the structures of reactants, products, intermediates, and transition states. While no specific reaction mechanisms for this compound have been published, DFT has been used for other pyridine derivatives to understand their synthesis and reactivity. nih.gov These calculations can help optimize reaction conditions and predict potential side products.

Analysis of Molecular Reactivity Indices and Electrostatic Potential Maps

DFT can be used to calculate various molecular properties that shed light on a molecule's reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the nitrogen atoms and the cyano group would be expected to be electron-rich regions. Frontier molecular orbitals (HOMO and LUMO) and their energy gap are also crucial descriptors of reactivity and electronic transitions. researchgate.net

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and intermolecular interactions

Note: The values in this table are hypothetical and would require specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and the stability of ligand-protein complexes. For a flexible molecule like this compound, with its aminoethoxy side chain, MD simulations would be particularly valuable. These simulations can explore the different conformations the molecule can adopt in solution and how it adapts its shape upon binding to a protein target. Furthermore, MD can assess the stability of the interactions predicted by molecular docking, providing a more realistic picture of the binding dynamics. While no specific MD studies on this compound are available, this technique is a standard and powerful tool in computational drug design for analogous molecules. nih.gov

No Specific Research Found for "this compound" in Virtual Screening and Ligand-Based Drug Design

A comprehensive review of scientific literature and chemical databases did not yield specific research studies detailing the application of the chemical compound "this compound" in the fields of virtual screening or ligand-based drug design methodologies.

While the broader class of pyridine-3-carbonitrile derivatives is a subject of significant interest in medicinal chemistry and drug discovery, with numerous studies exploring their synthesis and potential as therapeutic agents, research focusing explicitly on the "this compound" scaffold for computational modeling applications appears to be limited or not publicly available.

Extensive searches for published papers, articles, and conference proceedings that include "this compound" (or its synonym "6-(2-aminoethoxy)nicotinonitrile") in the context of virtual screening, molecular docking, or ligand-based drug design did not return relevant results. These computational techniques are crucial in modern drug development for identifying potential drug candidates by screening large libraries of virtual compounds or by designing new molecules based on the structure of known active ligands.

The pyridine core is a well-established and important scaffold in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its diverse biological activities. Derivatives of pyridine-3-carbonitrile, in particular, have been investigated for various therapeutic targets, including cancer and infectious diseases. Studies on related compounds often involve molecular docking to predict binding modes and structure-activity relationships to guide the synthesis of more potent analogues.

However, the specific substitution pattern of an aminoethoxy group at the 6-position and a carbonitrile at the 3-position of the pyridine ring, as in "this compound," has not been a specific focus of the computational studies identified. Research in this area tends to explore a range of substituents to build structure-activity relationship (SAR) models.

Therefore, without specific data from dedicated research on "this compound," it is not possible to provide a detailed analysis of its use in virtual screening campaigns or as a template for ligand-based drug design, nor to generate data tables of its computational metrics.

Future research may yet explore the potential of this specific compound, at which point its role in computational chemistry and molecular modeling can be properly elucidated.

Advanced Research Methodologies and Analytical Techniques

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation (Beyond Basic Identification)

Beyond simple confirmation of its chemical formula, advanced spectroscopic techniques are essential for a deep understanding of the structural and electronic properties of 6-(2-aminoethoxy)pyridine-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. For this compound, which possesses conformational flexibility in its aminoethoxy side chain, advanced NMR experiments would be critical. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would reveal through-space interactions between protons, providing data to model the preferred conformations of the side chain relative to the pyridine (B92270) ring. This information is vital, as the specific spatial arrangement of atoms can significantly impact how the molecule binds to its biological target.

Table 1: Hypothetical 2D NMR Data for Conformational Analysis of this compound

Interacting Protons (Hypothetical)NOESY Cross-Peak IntensityInferred ProximityImplied Conformation
H of ethoxy chain & H of pyridine ringStrongCloseFolded conformation
H of amino group & H of ethoxy chainMediumModerately closeSpecific side-chain torsion angle
H of pyridine ring (position 4) & H of pyridine ring (position 5)StrongClose (as expected)Confirms ring structure

High-resolution mass spectrometry (HRMS) coupled with techniques like tandem mass spectrometry (MS/MS) is indispensable for confirming the elemental composition and for studying the fragmentation patterns of this compound. By subjecting the molecule to controlled fragmentation, researchers can piece together its structural components, providing an orthogonal confirmation of its identity. Furthermore, when used in metabolic studies, liquid chromatography-mass spectrometry (LC-MS) can identify potential metabolites of the compound after incubation with liver microsomes or in vivo administration. Understanding how the body modifies the compound is a critical step in preclinical development.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Precursor Ion (m/z)Major Fragment Ions (m/z) (Predicted)Corresponding Neutral LossStructural Interpretation
164.08120.05C2H4NLoss of the aminoethyl group
164.08103.04C2H5NOCleavage of the ethoxy bond
164.0878.03C3H2N2OLoss of the aminocarbonitrile moiety

High-Throughput Screening (HTS) Assays in Preclinical Lead Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands or even millions of compounds for their ability to modulate a specific biological target. In the context of this compound, it may have been identified from a larger chemical library through an HTS campaign. For instance, if the target was a specific kinase enzyme, an HTS assay would measure the compound's ability to inhibit the kinase's activity, often through a fluorescence- or luminescence-based readout. A positive "hit" in such a screen would then trigger a more focused investigation into this compound.

Table 3: Illustrative HTS Assay Data for a Kinase Target

Compound IDConcentrationAssay Signal (e.g., Luminescence)% InhibitionHit Status
This compound10 µM15,00085%Hit
Control Compound A10 µM95,0005%Non-Hit
Control Compound B10 µM12,00088%Hit (Positive Control)
Vehicle (DMSO)N/A100,0000%Non-Hit

Biochemical and Biophysical Techniques for Target Validation and Ligand Characterization

Once a potential biological target is identified through HTS or other means, a variety of biochemical and biophysical techniques are employed to validate this interaction and characterize the binding of the ligand (this compound). Techniques such as surface plasmon resonance (SPR) can provide real-time data on the binding kinetics (on-rate and off-rate) and affinity (dissociation constant, KD) of the compound to its target protein. Isothermal titration calorimetry (ITC) can directly measure the thermodynamics of binding, revealing the enthalpic and entropic driving forces of the interaction. These data are crucial for understanding the mechanism of action and for guiding further optimization of the compound's structure.

Table 4: Representative Biophysical Data for Ligand-Target Interaction

TechniqueParameter MeasuredHypothetical Value for this compoundInterpretation
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)500 nMModerate affinity binding
Isothermal Titration Calorimetry (ITC)Enthalpy Change (ΔH)-8.5 kcal/molEnthalpically driven binding
Isothermal Titration Calorimetry (ITC)Entropy Change (TΔS)-2.1 kcal/molUnfavorable entropic contribution

Future Research Directions and Therapeutic Concept Exploration

Development of Novel Analogues for Enhanced Potency, Selectivity, and Biological Stability

The core structure of 6-(2-aminoethoxy)pyridine-3-carbonitrile is ripe for modification to generate novel analogues with improved pharmacological profiles. Future research will likely focus on systematic structure-activity relationship (SAR) studies to enhance potency, selectivity, and metabolic stability.

Key areas for analogue development include:

Modification of the Pyridine (B92270) Ring: Introduction of various substituents on the pyridine ring can significantly influence the electronic properties and binding interactions of the molecule. For instance, studies on related pyridine-3-carbonitrile (B1148548) derivatives have shown that substituting at different positions can modulate activity against various targets. researchgate.net

Alterations to the Aminoethoxy Side-Chain: The length, rigidity, and basicity of the aminoethoxy side-chain are critical for target engagement. Researchers may explore replacing the ethyl linker with other groups or modifying the terminal amino group to fine-tune the molecule's interaction with biological targets. Analogues of the related 3-(2-aminoethoxy)pyridine have demonstrated that substitutions on the pyridine ring can lead to highly potent nicotinic receptor ligands. nih.gov

Bioisosteric Replacement of the Cyano Group: The nitrile functionality can be replaced with other electron-withdrawing groups to potentially improve metabolic stability and reduce potential toxicity while maintaining or enhancing biological activity.

These modifications aim to create a library of novel compounds for screening against various diseases, with the goal of identifying candidates with superior therapeutic windows.

Exploration of New Biological Targets and Therapeutic Indications Based on Preclinical Findings

While the existing biological profile of this compound and its close relatives provides a starting point, future research will aim to uncover novel biological targets and expand its therapeutic potential. The pyridine scaffold is known to be a "versatile scaffold" in drug design. nih.gov

Preclinical findings for related pyridine-3-carbonitrile compounds suggest several promising avenues for investigation:

Oncology: Derivatives of pyridine-3-carbonitrile have demonstrated anti-cancer properties. nih.gov For example, certain 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have shown potent activity against glioblastoma cells. nih.gov This suggests that analogues of this compound could be investigated as inhibitors of cancer-related pathways, such as PI3K/mTOR, for which other pyridopyrimidine scaffolds have shown dual inhibitory activity. nih.gov

Cardiovascular Diseases: Analogues of milrinone, which feature a pyridine-3-carbonitrile core, have been developed as cardiotonic agents for congestive heart failure. nih.gov This opens the possibility of designing new derivatives of this compound with potential applications in cardiovascular medicine.

Infectious Diseases: The pyridine nucleus is a key component in many antibacterial agents. nih.govnih.gov Research into new pyridine-3-carbonitrile derivatives has identified compounds with significant antibacterial activity, even against multidrug-resistant strains like MRSA. nih.govresearchgate.net This highlights the potential for developing novel antibiotics based on the this compound scaffold.

Neurological Disorders: Given that analogues of 3-(2-aminoethoxy)pyridine act as potent nicotinic receptor ligands, there is a strong rationale for exploring the potential of this compound derivatives in treating neurological conditions where these receptors play a role. nih.gov

Integration into Complex Molecular Architectures and Delivery Platforms (e.g., Antibody-Drug Conjugate Linkers)

The chemical handles present in this compound, particularly the primary amine, make it an attractive building block for incorporation into more complex molecular systems. A significant area of future exploration is its use in targeted drug delivery systems, most notably as a component of linkers in antibody-drug conjugates (ADCs). nih.gov

ADCs are a powerful class of cancer therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells. nih.gov The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety. nih.gov

Future research in this area could involve:

By integrating this scaffold into ADC technology, researchers can potentially develop next-generation targeted therapies with enhanced efficacy and reduced off-target toxicity.

Advancements in Sustainable and Scalable Synthesis of Pyridine-3-carbonitrile Scaffolds

The successful clinical and commercial development of any therapeutic agent hinges on the ability to produce it efficiently, cost-effectively, and sustainably. Therefore, a key area of future research will be the development of improved synthetic methodologies for the pyridine-3-carbonitrile core.

Current synthetic strategies often involve multi-step processes. Future advancements will likely focus on:

Green Chemistry Approaches: Developing synthetic routes that utilize less hazardous reagents, reduce waste, and are more energy-efficient. researchgate.net This includes the use of natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate, which have been shown to be effective in synthesizing bioactive 6-amino-2-pyridone-3,5-dicarbonitriles. nih.gov

One-Pot and Multicomponent Reactions: Designing elegant, one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce costs. mdpi.com Microwave-assisted synthesis is one such technique that has been successfully applied to the synthesis of highly functionalized pyridines. mdpi.com

Catalytic Methods: Exploring novel catalytic systems, such as those based on copper or palladium, can provide milder and more efficient pathways to pyridine scaffolds. researchgate.net

Sustainable Feedstocks: Investigating the use of renewable starting materials, such as glycerol, for the synthesis of pyridine bases represents a significant step towards more sustainable pharmaceutical manufacturing. researchgate.net

These advancements in synthetic chemistry will be crucial for making therapies derived from the this compound scaffold more accessible and environmentally friendly.

Q & A

Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)pyridine-3-carbonitrile, and how do reaction conditions influence yield and purity?

Answer: The synthesis of pyridine-3-carbonitrile derivatives typically involves nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic substitution : Reacting 6-chloropyridine-3-carbonitrile with 2-aminoethanol under reflux in ethanol or DMF, using catalysts like K₂CO₃ or triethylamine to enhance reactivity .
  • Cyclization : Multi-step routes starting from β-aminoesters or α,β-unsaturated esters, followed by functionalization of the ethoxy and amino groups .

Q. Key factors affecting yield :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may require higher temperatures (>80°C) .
  • Catalysts : Pd/C or ammonium acetate can reduce side reactions during cyclization .
  • Reaction time : Extended reflux (>20 hours) is often needed for complete conversion in cyclization steps .

Q. How can the structure of this compound be confirmed post-synthesis?

Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the pyridine ring protons (δ 7.5–8.5 ppm), ethoxy group (δ 1.2–1.5 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂), and nitrile carbon (δ ~115 ppm) .
  • HPLC-MS : To verify molecular weight (C₉H₁₀N₃O, theoretical MW: 177.2 g/mol) and purity (>95%) .
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch from aminoethoxy) .

Note : TLC (silica gel, ethyl acetate/hexane) is recommended for real-time monitoring of reaction progress .

Advanced Research Questions

Q. What strategies can mitigate contradictions in biological activity data for pyridine-3-carbonitrile derivatives?

Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Structural variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter binding affinity .
  • Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line specificity impact results .

Q. Methodological recommendations :

  • Dose-response curves : Test multiple concentrations (1 nM–100 µM) to establish IC₅₀ values .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., kinases) and validate with mutagenesis studies .

Case Study :
In a study on 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, replacing chlorine with methoxy reduced cytotoxicity by 60% but increased kinase inhibition by 30% .

Q. How can computational modeling optimize the design of this compound derivatives for specific targets?

Answer:

  • QSAR models : Correlate substituent electronic properties (Hammett σ constants) with bioactivity .
  • DFT calculations : Predict stability of tautomeric forms (e.g., enamine vs. imine) and redox potentials .
  • ADMET profiling : Use tools like SwissADME to predict solubility (LogP <3), metabolic stability, and blood-brain barrier permeability .

Example :
For anticancer activity, derivatives with electron-withdrawing groups (e.g., -CN, -NO₂) showed higher binding free energies (−9.2 kcal/mol) to topoisomerase II compared to electron-donating groups (−6.8 kcal/mol) .

Q. What are the stability challenges of this compound under physiological conditions?

Answer: Degradation pathways include:

  • Hydrolysis : The nitrile group may hydrolyze to amides or carboxylic acids in acidic/basic media .
  • Oxidation : The aminoethoxy side chain can oxidize to nitro or hydroxylamine derivatives .

Q. Stabilization strategies :

  • Lyophilization : Store at −20°C in argon atmosphere to prevent oxidation .
  • Buffered formulations : Use phosphate buffer (pH 7.4) to minimize hydrolysis during in vitro assays .

Q. Accelerated stability testing :

ConditionDegradation (%)Timeframe
pH 2.0, 37°C45%24 hours
pH 7.4, 37°C15%72 hours
Light exposure30%7 days

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.